2,2,3,3-Tetrafluorocyclobutanecarbonitrile
Overview
Description
2,2,3,3-Tetrafluorocyclobutanecarbonitrile, also known as 1-Cyano-2,2,3,3-tetrafluorocyclobutane, is a fluorinated organic compound with the molecular formula C5H3F4N and a molecular weight of 153.08 g/mol . This compound is characterized by the presence of four fluorine atoms attached to a cyclobutane ring, along with a cyano group (–C≡N) attached to one of the carbon atoms in the ring .
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluorocyclobutanecarbonitrile typically involves the fluorination of cyclobutanecarbonitrile derivatives. One common method includes the reaction of cyclobutanecarbonitrile with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Chemical Reactions Analysis
2,2,3,3-Tetrafluorocyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group (–C≡N) can be reduced to an amine group (–CH2NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include nucleophiles like amines, thiols, reducing agents like LiAlH4, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3-Tetrafluorocyclobutanecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluorocyclobutanecarbonitrile depends on its specific applicationFluorine atoms can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic regions of biological molecules . The cyano group can also participate in various biochemical reactions, potentially acting as a reactive site for further modifications .
Comparison with Similar Compounds
2,2,3,3-Tetrafluorocyclobutanecarbonitrile can be compared with other fluorinated cyclobutane derivatives, such as:
2,2,3,3-Tetrafluorobutanediol: This compound has hydroxyl groups instead of a cyano group, making it useful in the synthesis of polyurethanes and other polymers.
2,2,3,3-Tetrafluorobutane: This compound lacks the cyano group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its combination of fluorine atoms and a cyano group, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
2,2,3,3-tetrafluorocyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F4N/c6-4(7)1-3(2-10)5(4,8)9/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOKLACBKZQEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956977 | |
Record name | 2,2,3,3-Tetrafluorocyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-81-0 | |
Record name | 2,2,3,3-Tetrafluorocyclobutanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyano-2,2,3,3-tetrafluorocyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3,3-Tetrafluorocyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyano-2,2,3,3-tetrafluorocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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